molecular formula C12H13FN4OS2 B5513363 1-(4-Fluorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

1-(4-Fluorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B5513363
M. Wt: 312.4 g/mol
InChI Key: SMMTWFIETYPVPP-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a thiadiazole ring, and a urea moiety, which contribute to its diverse chemical reactivity and biological activities.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4OS2/c1-2-7-19-12-17-16-11(20-12)15-10(18)14-9-5-3-8(13)4-6-9/h3-6H,2,7H2,1H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMTWFIETYPVPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-fluoronitrobenzene and a suitable nucleophile.

    Coupling Reaction: The final step involves coupling the fluorophenyl-substituted thiadiazole with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the fluorophenyl ring can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom in the fluorophenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

1-(4-Fluorophenyl)-3-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]urea can be compared with other thiadiazole derivatives, such as:

    5-(4-Fluorophenyl)-2-(propylsulfanyl)-3H,4H,5H,6H,7H,8H,9H,10H-pyrimido[4,5-b]quinoline-4,6-dione:

    4-Fluorophenyl-5-methyl-2-thiazolylamine: This compound has a similar fluorophenyl group but a different heterocyclic ring, leading to distinct chemical and biological properties.

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